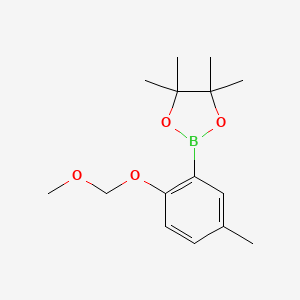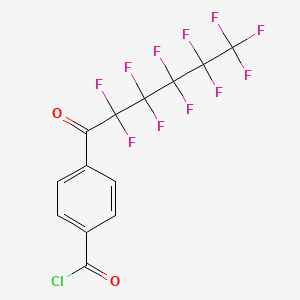
4-(Perfluorohexyloyl)benzoyl chloride, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Perfluorohexyloyl)benzoyl chloride, also known as PFHBC, is a perfluoroalkyl-containing benzoyl chloride compound that has been used in a variety of scientific research applications. PFHBC is a versatile compound that can be used in a variety of synthetic and biochemical experiments, and has been the subject of much scientific research over the past few decades.
科学研究应用
4-(Perfluorohexyloyl)benzoyl chloride, 97% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, and has been used as a catalyst in various biochemical experiments. It has also been used to study the effects of perfluoroalkyl compounds on biological systems, and has been used to study the effects of perfluoroalkyl compounds on the environment.
作用机制
The mechanism of action of 4-(Perfluorohexyloyl)benzoyl chloride, 97% is not yet fully understood. However, it is believed that 4-(Perfluorohexyloyl)benzoyl chloride, 97% acts as a catalyst in some biochemical reactions, and that it can interact with certain proteins and enzymes. Additionally, 4-(Perfluorohexyloyl)benzoyl chloride, 97% has been shown to interact with certain lipids and other biomolecules, suggesting that it may have an effect on the structure and function of these molecules.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 4-(Perfluorohexyloyl)benzoyl chloride, 97% are not yet fully understood. However, it has been shown to have an effect on the structure and function of certain proteins and enzymes, and has been shown to interact with certain lipids and other biomolecules. Additionally, 4-(Perfluorohexyloyl)benzoyl chloride, 97% has been shown to be toxic to certain organisms, and has been shown to be a potential endocrine disruptor.
实验室实验的优点和局限性
The main advantage of using 4-(Perfluorohexyloyl)benzoyl chloride, 97% in lab experiments is its versatility. It can be used in a variety of synthetic and biochemical experiments, and can be used to study the effects of perfluoroalkyl compounds on biological systems. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations. However, 4-(Perfluorohexyloyl)benzoyl chloride, 97% is toxic and should be handled with care, and can be difficult to remove from reaction mixtures.
未来方向
The future of 4-(Perfluorohexyloyl)benzoyl chloride, 97% research is promising. Further research is needed to better understand the mechanism of action of 4-(Perfluorohexyloyl)benzoyl chloride, 97%, and to better understand its biochemical and physiological effects. Additionally, further research is needed to determine the optimal concentrations and conditions for using 4-(Perfluorohexyloyl)benzoyl chloride, 97% in lab experiments, and to develop methods for removing 4-(Perfluorohexyloyl)benzoyl chloride, 97% from reaction mixtures. Finally, further research is needed to explore the potential applications of 4-(Perfluorohexyloyl)benzoyl chloride, 97% in drug development and other areas.
合成方法
4-(Perfluorohexyloyl)benzoyl chloride, 97% can be synthesized in two different ways. The first method involves the reaction of a perfluoroalkyl halide, such as trifluoromethyl chloride, with a benzoyl chloride in the presence of a base, such as sodium hydroxide. The second method involves the reaction of a perfluoroalkyl halide with a benzoyl chloride in the presence of a Lewis acid, such as zinc chloride. Both methods yield 4-(Perfluorohexyloyl)benzoyl chloride, 97% in high yields.
属性
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF11O2/c14-8(27)6-3-1-5(2-4-6)7(26)9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)25/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNBGUSQKUOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF11O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

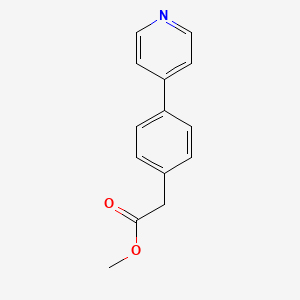
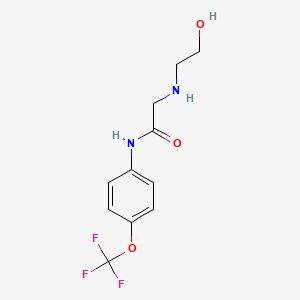


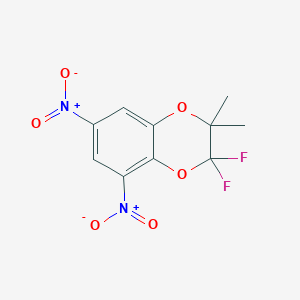
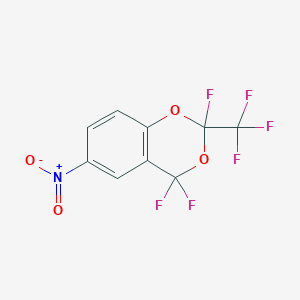


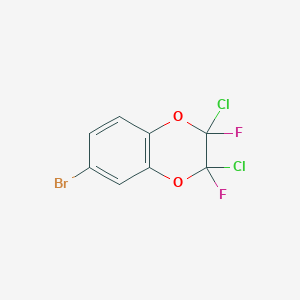
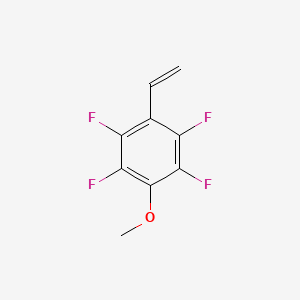
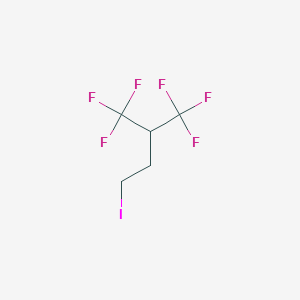
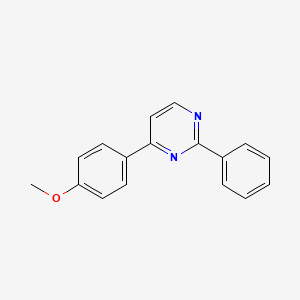
![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)
